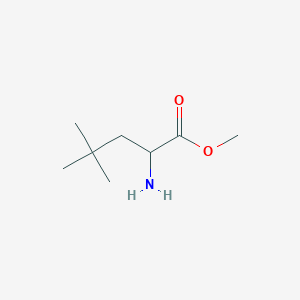![molecular formula C12H20O4 B3203753 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 1021273-74-4](/img/structure/B3203753.png)
4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
Overview
Description
“4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . The compound is a powder in physical form .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The preparation of cis and trans-4-tert-butylcyclohexanecarboxylic acid has been reported .Molecular Structure Analysis
The molecular formula of the compound is C12H20O4 . The InChI code is 1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-BOC group in the presence of other protecting groups is possible when using AlCl3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.29 . It has a density of 1.1±0.1 g/cm3 . The boiling point is calculated to be 334.0±35.0 ºC (760 mmHg) .Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Research indicates that cyclohexene oxidation, which might involve derivatives similar to the tert-butoxy carbonyl substituted cyclohexane, is crucial for producing industrially significant intermediates. Such processes emphasize the importance of controlled and selective catalytic oxidation to yield specific products, highlighting the synthetic value of cyclohexane derivatives in chemical manufacturing (Cao et al., 2018).
Oxidation of Cyclohexane
The oxidation of cyclohexane is fundamental in producing cyclohexanol and cyclohexanone, known as ketone-alcohol (KA) oil, used in nylon production. Studies on cyclohexane oxidation reflect the potential applications of cyclohexane derivatives in material science and industrial chemistry (Abutaleb & Ali, 2021).
Reactive Extraction with Carboxylic Acids
Investigations into using carboxylic acids for the reactive extraction of other carboxylic acids from aqueous solutions showcase the chemical utility and environmental relevance of carboxylic acid derivatives. This research points towards the efficiency of such processes in separation technology and environmental engineering (Djas & Henczka, 2018).
Aerobic Cleavage of Alkenes and Alkynes
The aerobic cleavage of alkenes and alkynes into carbonyl and carboxyl compounds demonstrates the significance of oxidative processes in transforming unsaturated hydrocarbons into functionalized products. Such reactions are pertinent to the synthesis of complex molecules and environmental remediation strategies (Urgoitia et al., 2017).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbial biocatalysts underlines the dual role of these compounds as substrates and inhibitors in biotechnological applications. Understanding the inhibitory effects of carboxylic acids is essential for optimizing fermentation processes and microbial production systems (Jarboe et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a crucial intermediate in the synthesis of various pharmaceuticals .
Mode of Action
As an intermediate, its role is likely to contribute to the overall structure and function of the final pharmaceutical product .
Biochemical Pathways
As an intermediate in drug synthesis, it may be involved in various biochemical reactions depending on the final product .
Pharmacokinetics
As an intermediate, its pharmacokinetic profile would be less relevant than that of the final pharmaceutical product .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and solvent can impact its reactivity and stability .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTFYLMWINQYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid | |
CAS RN |
1021273-74-4, 1260106-28-2 | |
| Record name | 4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203675.png)
![3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203679.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203683.png)


![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203718.png)
![3-(2-Phenoxyethyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203725.png)
![1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3203729.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3203740.png)



